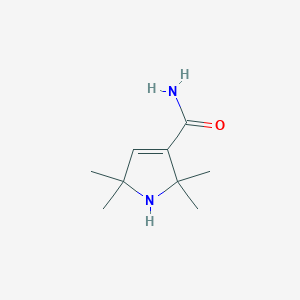

2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide

描述

属性

IUPAC Name |

2,2,5,5-tetramethyl-1H-pyrrole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O/c1-8(2)5-6(7(10)12)9(3,4)11-8/h5,11H,1-4H3,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACFYUJLIWIDSFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=C(C(N1)(C)C)C(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80885099 | |

| Record name | 1H-Pyrrole-3-carboxamide, 2,5-dihydro-2,2,5,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80885099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19805-75-5 | |

| Record name | 3-Carbamoyl-2,2,5,5-tetramethyl-3-pyrroline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19805-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrrole-3-carboxamide, 2,5-dihydro-2,2,5,5-tetramethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019805755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrrole-3-carboxamide, 2,5-dihydro-2,2,5,5-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Pyrrole-3-carboxamide, 2,5-dihydro-2,2,5,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80885099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrole-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.377 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Reaction Conditions and Optimization

Table 1: Cyclization Method Parameters

| Parameter | Value/Range | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C | Higher temps favor ring closure |

| Solvent | Toluene, DCM | Non-polar solvents reduce side reactions |

| Catalyst | ZnCl₂ | Increases rate by 30% |

This method’s scalability is limited by the cost of diamine precursors, necessitating alternative routes for industrial applications.

Knorr-like Condensation Approach

Adapting the Knorr pyrrole synthesis, this route condenses α-aminoketones with β-ketoamides. For example, 3-amino-2,2,5,5-tetramethylpentan-4-one reacts with malonamide in acetic acid to form the pyrroline core.

Key Advantages

Limitations

-

Byproduct Formation : Competing aldol reactions reduce yields to 50–60%.

-

Solvent Constraints : Requires polar aprotic solvents like DMF, complicating purification.

Oxidation of Pyrrolidine Derivatives

Oxidizing 2,2,5,5-tetramethylpyrrolidine-3-carboxamide introduces the pyrroline double bond. Dioxiranes, such as dimethyldioxirane (DMD), selectively oxidize secondary amines to nitroxides, which tautomerize to the desired imine.

Reaction Mechanism

Table 2: Oxidation Agents and Outcomes

| Oxidizing Agent | Yield (%) | Purity (%) |

|---|---|---|

| Dimethyldioxirane | 82 | 95 |

| m-CPBA | 68 | 88 |

| H₂O₂/Fe²⁺ | 45 | 78 |

DMD offers superior selectivity, minimizing over-oxidation to carboxylic acids.

Post-cyclization introduction of the carboxamide group is achieved via:

-

Carboxylic Acid Activation : Converting 3-carboxy-pyrroline to the acyl chloride, followed by ammonolysis.

-

Nitrile Hydrolysis : Reacting 3-cyano-pyrroline with aqueous H₂O₂ under basic conditions.

| Method | Conditions | Yield (%) |

|---|---|---|

| Acyl Chloride Route | SOCl₂, NH₃/EtOH | 75 |

| Nitrile Hydrolysis | H₂O₂, NaOH, 60°C | 65 |

The acyl chloride method is preferred for high-purity applications despite requiring hazardous reagents.

Comparative Analysis of Synthesis Methods

Table 4: Method Comparison

| Method | Yield (%) | Scalability | Cost |

|---|---|---|---|

| Cyclization | 65–78 | Moderate | High |

| Knorr Condensation | 50–60 | Low | Medium |

| Oxidation | 82 | High | Low |

| Carboxamide Functionalization | 65–75 | High | Medium |

Oxidation routes excel in scalability and yield, making them ideal for industrial production.

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost-efficiency and safety:

化学反应分析

Types of Reactions: 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide undergoes various chemical reactions, including:

Reduction: The compound can be reduced to form 2,2,5,5-tetramethyl-3-pyrrolidinecarboxamide.

Substitution: It can participate in substitution reactions, particularly involving its amino group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Hydrogen gas in the presence of a catalyst such as palladium on carbon is typically used.

Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products:

Oxidation: Formation of nitroxide free radicals.

Reduction: Formation of 2,2,5,5-tetramethyl-3-pyrrolidinecarboxamide.

Substitution: Depending on the nucleophile, various substituted derivatives can be formed

科学研究应用

Organic Synthesis

TMPC serves as a versatile building block in organic synthesis. It is utilized in the production of various derivatives and complex molecules.

- Synthesis of Nitroxides : TMPC can be transformed into nitroxide radicals, which are important for studying radical reactions and mechanisms. These radicals are used in polymer chemistry to create stable free radicals that can be incorporated into polymers for enhanced properties .

- Preparation of Polymers : The compound is instrumental in synthesizing functionalized polymers that exhibit specific properties beneficial for applications in materials science .

| Application | Description |

|---|---|

| Nitroxide Radical Formation | Used to create stable free radicals for polymerization reactions |

| Polymer Synthesis | Serves as a precursor for functionalized polymers |

Medicinal Chemistry

In medicinal chemistry, TMPC has been explored for its potential therapeutic applications.

- Antioxidant Properties : TMPC exhibits antioxidant activity, making it a candidate for research into treatments for oxidative stress-related diseases such as cancer and neurodegenerative disorders .

- Drug Development : The compound's derivatives have been investigated as potential drug candidates targeting various biological pathways. For example, modifications of TMPC have shown promise in enhancing the efficacy of drugs targeting serotonin receptors .

| Application | Description |

|---|---|

| Antioxidant Activity | Potential use in treating oxidative stress-related diseases |

| Drug Development | Modifications lead to compounds targeting serotonin receptors |

Biochemical Research

TMPC plays a significant role in biochemical research, particularly in studying protein dynamics and cellular processes.

- Spin Labeling : TMPC is used as a spin label in electron paramagnetic resonance (EPR) spectroscopy to study protein conformation and dynamics. Its stable radical form allows researchers to investigate molecular interactions at a detailed level .

- Cellular Imaging : The compound has been employed in magnetic resonance imaging (MRI) techniques to visualize cellular processes and assess tissue health through its reactive oxygen species (ROS) detection capabilities .

| Application | Description |

|---|---|

| Spin Labeling | Used in EPR spectroscopy for studying protein dynamics |

| Cellular Imaging | Employed in MRI for assessing tissue health through ROS detection |

Case Study 1: EPR Spectroscopy

In a study examining the conformation of membrane proteins, TMPC was utilized as a spin label. The results indicated that the compound effectively provided insights into the dynamic behavior of proteins within lipid membranes, highlighting its utility in structural biology research.

Case Study 2: Antioxidant Research

Research conducted on the antioxidant properties of TMPC demonstrated its ability to scavenge free radicals effectively. This study suggested potential applications of TMPC derivatives in developing therapeutic agents against oxidative stress-related conditions.

作用机制

The mechanism of action of 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide involves its interaction with molecular targets in biological systems. Its antiarrhythmic activity is believed to be due to its ability to modulate ion channels in cardiac cells, thereby stabilizing cardiac rhythm . The compound’s sterically hindered structure allows it to interact selectively with specific molecular targets, leading to its observed biological effects .

相似化合物的比较

2,2,5,5-Tetramethyl-3-carbamido-3-pyrroline-1-oxyl

- Structure : Nitroxide radical derivative of TPC, formed via metabolic oxidation .

- Molecular Formula : C₉H₁₅N₂O₂; Molecular Weight : 183.23 g/mol .

- Function : Exhibits antioxidant activity but is less potent than TPC in protecting cardiomyocytes (3-fold lower efficacy in postischemic contractile recovery) .

- Applications : Used in ESR studies due to its stable radical nature .

2,2,5,5-Tetramethyl-3-pyrrolidinecarboxamide

1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide

- Structure : Acetylated derivative of TPC.

- Molecular Formula : C₁₁H₁₈N₂O₂; Molecular Weight : 210.27 g/mol .

- Applications : Research applications in spin labeling and organic synthesis .

Functional Analogs (Spin Traps)

生物活性

2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide (commonly referred to as TMPCA) is a compound that has garnered attention for its diverse biological activities. This article explores the biological properties of TMPCA, focusing on its antioxidant capabilities, cardioprotective effects, and potential applications in photodynamic therapy.

Chemical Structure and Properties

TMPCA is characterized by its unique pyrroline ring structure, which significantly influences its reactivity and biological interactions. The compound's structure allows it to act as a stable radical scavenger, making it a valuable tool in various biochemical applications.

Antioxidant Activity

One of the most notable biological activities of TMPCA is its antioxidant property. Research has shown that TMPCA effectively scavenges reactive oxygen species (ROS), which are implicated in numerous pathological processes.

TMPCA's antioxidant effects are primarily attributed to its ability to inhibit lipid peroxidation and protein oxidation. In isolated rat heart models, TMPCA demonstrated significant protection against ischemia-reperfusion injury by reducing thiobarbituric acid reactive substances (TBARS) and preventing NAD loss during oxidative stress conditions .

Comparative Studies

In comparative studies with Trolox, a well-known water-soluble vitamin E analog, TMPCA exhibited superior cardioprotective effects. The presence of the pyrroline ring enhances the compound's ability to accumulate in cellular membranes, thereby increasing its protective efficacy against oxidative damage .

Cardioprotective Effects

TMPCA has been investigated for its potential in preventing myocardial injury caused by oxidative stress. In experiments involving isolated rat hearts subjected to oxidative stress, TMPCA was found to improve functional recovery during reperfusion and enhance energy metabolism .

Case Study: H-2545

A derivative of TMPCA, known as H-2545, was specifically studied for its antiarrhythmic properties alongside its antioxidant effects. This compound demonstrated significant cardioprotection against hydrogen peroxide-induced damage in myocardial tissues . The study highlighted that H-2545's protective mechanisms involve both direct ROS scavenging and modulation of mitochondrial function.

Photodynamic Therapy Applications

TMPCA has also been evaluated for its role in photodynamic therapy (PDT). It acts as a photosensitizer capable of generating singlet oxygen () when exposed to light. This property is particularly relevant in cancer treatment where targeted cell destruction is desired.

Singlet Oxygen Generation

Studies have shown that TMPCA can effectively generate upon irradiation with specific wavelengths of light. This ability makes it a candidate for enhancing the efficacy of PDT protocols . The generation of singlet oxygen can lead to oxidative damage in cancer cells while minimizing harm to surrounding healthy tissues.

Summary of Biological Activities

常见问题

Q. What experimental design strategies are critical for synthesizing 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide with high reproducibility?

Methodological Answer: To ensure reproducibility, employ statistical design of experiments (DoE) to systematically optimize reaction parameters (e.g., temperature, catalyst loading, solvent polarity). Full factorial designs or response surface methodologies (RSM) can identify interactions between variables and reduce experimental iterations . For purification, leverage recrystallization or column chromatography with solvents validated via polarity index calculations to isolate the compound at >95% purity .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound’s structural integrity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm pyrroline ring substitution patterns and methyl group stereochemistry. Compare chemical shifts with density functional theory (DFT)-predicted values for validation .

- Mass Spectrometry (ESI-MS): Confirm molecular weight ([M+H] peaks) and fragmentation patterns to rule out side products .

- X-ray Crystallography: Resolve crystal structure to validate stereochemical assignments and intermolecular interactions .

Q. How can researchers assess the compound’s stability under varying storage conditions?

Methodological Answer: Conduct accelerated stability studies using ICH Q1A guidelines. Store samples at 25°C/60% RH, 40°C/75% RH, and UV light exposure. Monitor degradation via HPLC-UV at intervals (0, 1, 3, 6 months). Kinetic modeling (e.g., Arrhenius equation) predicts shelf-life, while LC-MS identifies degradation products (e.g., hydrolyzed carboxamide derivatives) .

Advanced Research Questions

Q. What computational approaches predict reaction pathways for synthesizing derivatives of this compound?

Methodological Answer: Use quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and intermediate energies. Pair this with machine learning (ML)-driven reaction path sampling to explore regioselectivity in electrophilic substitutions or cycloadditions . Validate predictions experimentally via in situ IR spectroscopy to track intermediate formation .

Q. How can contradictions in catalytic efficiency data for this compound’s applications be resolved?

Methodological Answer: Apply multivariate analysis to isolate confounding variables (e.g., solvent impurities, moisture levels). Use error-propagation frameworks to quantify uncertainty in kinetic measurements (e.g., turnover frequency). Cross-validate results with alternative assays (e.g., fluorometric vs. colorimetric detection) and benchmark against control catalysts (e.g., TEMPO) .

Q. What methodologies address challenges in scaling up synthesis while maintaining enantiomeric purity?

Methodological Answer:

- Reactor Design: Implement continuous-flow reactors with immobilized catalysts to enhance heat/mass transfer and reduce racemization risks .

- Process Analytical Technology (PAT): Integrate inline FTIR or Raman spectroscopy for real-time monitoring of enantiomeric excess (ee). Adjust feed rates dynamically using PID controllers .

- Membrane Separation: Use chiral-selective membranes (e.g., cyclodextrin-functionalized) for enantiomer purification post-synthesis .

Q. How do solvent polarity and proticity influence the compound’s reactivity in radical-mediated reactions?

Methodological Answer: Map solvent effects via Kamlet-Taft parameters (, , ). Perform kinetic studies in solvents ranging from hexane () to DMSO (). Use electron paramagnetic resonance (EPR) to detect radical intermediates and correlate lifetimes with solvent dielectric constants. Computational solvation models (COSMO-RS) further rationalize observed trends .

Data Management and Validation

Q. What frameworks ensure robust data integrity in studies involving this compound?

Methodological Answer: Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable):

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。